

GRP-60367 Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	GRP-60367 hydrochloride	
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Abstract

GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of the Rabies virus (RABV), representing a significant advancement in the search for effective post-exposure prophylactics that can complement or replace traditional biologics. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of GRP-60367 hydrochloride. It details the high-throughput screening process that led to its identification, its potent antiviral activity against specific RABV strains, and its mode of action as a viral entry inhibitor targeting the RABV glycoprotein (G). Furthermore, a plausible synthetic route to GRP-60367 hydrochloride is presented, based on established chemical principles and analysis of its molecular structure. This document is intended to serve as a comprehensive resource for researchers engaged in antiviral drug discovery and development.

Discovery of GRP-60367 Hydrochloride

The discovery of GRP-60367 was the result of a targeted high-throughput screening (HTS) campaign aimed at identifying novel small-molecule inhibitors of Rabies virus replication. The primary publication detailing this work is by Du Pont, V., et al., published in the Journal of Virology in 2020.

High-Throughput Screening (HTS) Assay



A robust, cell-based phenotypic assay was developed to screen a large chemical library for compounds that could inhibit RABV infection.

Experimental Protocol: High-Throughput Screening

- Cell Line and Virus: Baby Hamster Kidney (BHK-21) cells were used as the host cell line. A recombinant RABV strain expressing a reporter gene (e.g., green fluorescent protein, GFP, or luciferase) was used to facilitate the quantification of viral infection.
- Assay Procedure:
 - BHK-21 cells were seeded into 384-well microplates.
 - Test compounds from a chemical library were added to the wells at a fixed concentration.
 - The cells were then infected with the reporter-expressing RABV.
 - After an incubation period to allow for viral replication, the level of reporter gene expression was quantified using an automated plate reader.
 - Compounds that significantly reduced the reporter signal without causing cytotoxicity were identified as primary hits.
- Counterscreens: To eliminate compounds with off-target effects, hit compounds were subjected to counterscreens. This included assessing cytotoxicity in uninfected cells and testing for activity against other viruses to ensure RABV-specific inhibition.

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Biological Activity and Mechanism of Action

GRP-60367 hydrochloride exhibits potent and specific antiviral activity against a subset of RABV strains.[1][2][3]

Antiviral Potency



Quantitative analysis revealed that GRP-60367 has an EC50 (half-maximal effective concentration) in the low nanomolar range against susceptible RABV strains in various host cell lines.

Parameter	Value	Cell Line	Virus Strain	Reference
EC50	2 - 52 nM	Various	Subsets of RABV	[1][2]
EC50	270 nM	-	RABV-SAD-B19	[2]
EC50	2.63 μΜ	-	rRABV-CVS-N2c	[2]
CC50	> 300 μM	Various	-	[2][3]

Table 1: In vitro antiviral activity and cytotoxicity of GRP-60367.

Mechanism of Action: Viral Entry Inhibition

Time-of-addition studies and experiments using chimeric viruses demonstrated that GRP-60367 acts as a viral entry inhibitor. It specifically targets the RABV glycoprotein (G), a key protein mediating the attachment of the virus to host cells and the subsequent fusion of the viral and endosomal membranes.[2][3]

Experimental Protocol: Time-of-Addition Assay

- BHK-21 cells were seeded in multi-well plates.
- The cells were infected with RABV.
- GRP-60367 was added at various time points pre- and post-infection.
- Viral replication was quantified at the end of the experiment.
- The results indicated that the compound was only effective when added during the early stages of infection, consistent with a viral entry inhibitor.

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Synthesis of GRP-60367 Hydrochloride

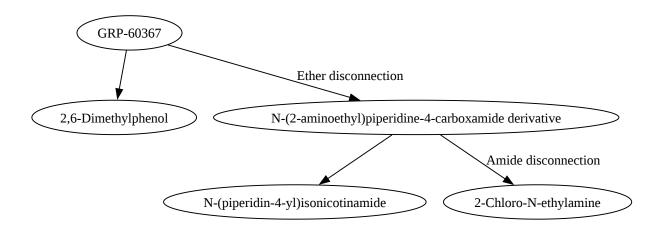
While the exact synthetic route employed by the discoverers is not publicly detailed, a plausible retrosynthetic analysis and forward synthesis can be proposed based on the chemical structure of GRP-60367. The molecule consists of three main fragments: a 2,6-dimethylphenoxy group, an amino-propanol linker, and an N-isonicotinoyl piperidine moiety.

Chemical Structure:

- Formula (HCl salt): C21H28ClN3O2
- SMILES (free base): CC1=C(C=CC=C1C)OCCN(CC2CCN(CC2)C(=O)C3=CC=NC=C3)C

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the ether and amide bonds.



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Proposed Synthesis Protocol

Step 1: Synthesis of N-(piperidin-4-yl)isonicotinamide



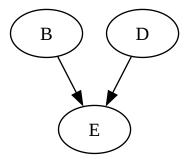
- Reaction: Isonicotinic acid is coupled with 4-amino-1-Boc-piperidine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dimethylformamide, DMF).
- Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield N-(piperidin-4yl)isonicotinamide.

Step 2: Synthesis of 1-(2-aminoethoxy)-2,6-dimethylbenzene

- Alkylation: 2,6-Dimethylphenol is reacted with 2-(Boc-amino)ethyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.
- Deprotection: The Boc group is removed with acid to give 1-(2-aminoethoxy)-2,6-dimethylbenzene.

Step 3: Final Coupling and Salt Formation

- Reductive Amination: N-(piperidin-4-yl)isonicotinamide is reacted with 1-(2-aminoethoxy)-2,6-dimethylbenzene via reductive amination. This involves the formation of an imine intermediate followed by reduction, for example, with sodium triacetoxyborohydride.
- Salt Formation: The resulting free base of GRP-60367 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate GRP-60367 hydrochloride.



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Conclusion

GRP-60367 hydrochloride is a promising lead compound in the development of novel antiviral therapies for rabies. Its discovery through a well-designed high-throughput screening campaign and its specific mechanism of action as a viral entry inhibitor highlight the potential of small-molecule drugs to address this unmet medical need. The proposed synthesis provides a viable route for the preparation of GRP-60367 and its analogs for further structure-activity relationship studies and preclinical development. This technical guide serves as a foundational resource for researchers aiming to build upon this important discovery in the fight against rabies.

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